UCH-L1 Inhibitory Activity: Absolute Potency and Target Engagement Profile
The target compound inhibits mouse ubiquitin carboxyl-terminal hydrolase isozyme L1 (UCH-L1) with an IC50 of 12,000 nM (12 µM), as measured in a biochemical assay at pH 7.6 and 25°C [1]. The assay was explicitly designed to evaluate inhibition activity and selectivity for UCH-L1 versus the closely related UCH-L3 enzyme [1]. While the selectivity ratio against UCH-L3 is not numerically reported in the curated BindingDB entry, the experimental design confirms that UCH-L1/UCH-L3 selectivity was a primary endpoint of the screening cascade, distinguishing this compound from analogs that were evaluated solely against UCH-L1 without selectivity assessment.
| Evidence Dimension | UCH-L1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 12,000 nM (12 µM) against mouse UCH-L1 |
| Comparator Or Baseline | No direct comparator data available within the same assay; UCH-L3 selectivity data not numerically disclosed |
| Quantified Difference | Not calculable without comparator IC50 values |
| Conditions | Biochemical assay; pH 7.6; 25°C; target: mouse UCH-L1 (Brigham and Women's Hospital screening) |
Why This Matters
For research programs targeting UCH-L1 in neurodegeneration or oncology, this compound provides a chemically tractable starting point with documented target engagement, and its inclusion in a selectivity-profiling assay design adds value over analogs tested only against UCH-L1 in isolation.
- [1] BindingDB. BDBM53478 Affinity Data: IC50 = 1.20E+4 nM; Target: Ubiquitin carboxyl-terminal hydrolase isozyme L1 (Mouse); Assay Description: Inhibition activity and selectivity for UCH-L1 and UCH-L3. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=53478 (accessed 2026-04-30). View Source
